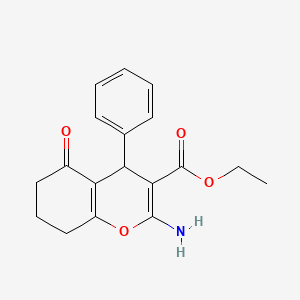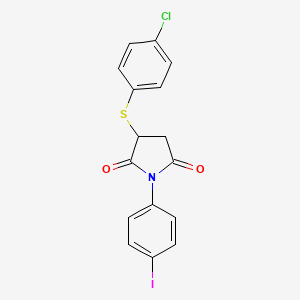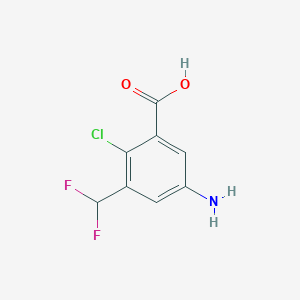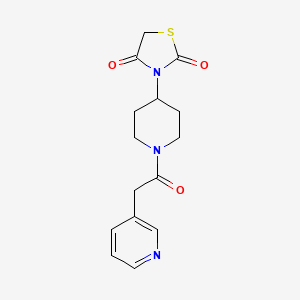
(3,4-二甲氧基苯基)(4-(6-(呋喃-2-基)吡啶-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives closely related to our compound of interest involves multi-step chemical reactions starting from commercially available reagents. For instance, a derivative was synthesized through a two-step procedure involving Povarov cycloaddition reaction and N-furoylation processes, utilizing p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting reagents (Bonilla-Castañeda et al., 2022). This methodology provides a blueprint for synthesizing compounds with similar structural motifs, including our compound of interest.
Molecular Structure Analysis
The molecular structure of compounds within this family has been fully characterized using various analytical techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data. These analyses provide insights into the atomic arrangement and bonding, crucial for understanding the chemical behavior and potential biological activity of such compounds (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
The compounds related to our molecule of interest are known to exhibit various chemical reactions due to their functional groups. For instance, derivatives have been synthesized that show potential for cyclization and nucleophilic substitution reactions, indicating a versatility in chemical behavior that could be exploited for further chemical modifications (Koza et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of compounds structurally similar to our compound of interest, are determined by their molecular structure. For example, the synthesis processes often yield compounds in crystalline form, indicating a degree of purity and stability which is essential for any potential therapeutic use (Bonilla-Castañeda et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, the potential for forming derivatives, and the stability under various conditions, are critical for understanding the utility and safety of the compound. The literature suggests these compounds have significant chemical versatility, allowing for various modifications and reactions that could tailor their properties for specific applications (Koza et al., 2013).
科学研究应用
合成与表征
通过Povarov环加成反应/N-噁唑基化过程的序列合成了一个衍生物,4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)甲酮。该化合物通过红外光谱、1H、13C-NMR和X射线衍射数据进行表征。这类衍生物以其治疗潜力而闻名,显示出抗癌、抗菌、抗真菌、抗炎和免疫调节性能 (Bonilla-Castañeda等,2022)。
抗微生物和抗增殖活性
关于吡唑衍生物的研究突出了类似(5-羟基-3,5-二甲基-4,5-二氢吡唑-1-基)-吡啶-4-基-甲酮和呋喃-2-基-(5-羟基-3,5-二甲基-4,5-二氢吡唑-1-基)-甲酮等化合物的抗微生物和抗氧化活性,显示出对革兰氏阳性和阴性细菌的中等活性,以及中等抗氧化活性 (Lynda, 2021)。
合成的化合物如(3-取代苯基-5-羟基-5-萘并[2,1-b]呋喃-2-基-4,5-二氢吡唑-1-基)-(4-吡咯-1-基苯基)甲酮在一项旨在评估新的吡咯基萘并[2,1-b]呋喃衍生物的抗微生物性能的研究中表现出中等抗菌和抗真菌活性 (Joshi S.D et al., 2010)。
癌症研究
一种新型化合物1-(3,5-二甲氧基苯基)-4-[(6-氟-2-甲氧基喹喔啉-3-基)氨基甲酰基]哌嗪在癌症研究中显示出潜力,诱导癌细胞凋亡,下调Bcl-2蛋白水平,并导致G2/M细胞周期阻滞。它还与其他抗癌药物表现出协同效应,并在低纳摩尔浓度下显示出抗增殖效果 (Lee et al., 2013)。
药理学评价
在药理学研究中,类似(6-氨基吡啶-3-基)(4-(吡啶-2-基)哌嗪-1-基)甲酮衍生物系列被评估为TRPV4拮抗剂,在动物模型中显示出镇痛效果。该研究详细介绍了这些衍生物的设计、合成和构效关系分析 (Tsuno et al., 2017)。
未来方向
The compound and its derivatives could be further explored for their potential therapeutic properties, especially their anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . More research could also be conducted to understand the biological processes of these compounds as they are pharmacologically relevant therapeutic agents .
作用机制
Based on the structure of the compound, it is a derivative of tetrahydroquinoline . Tetrahydroquinoline derivatives are known to exhibit a broad range of biological activities and are used in the production of new materials. They are also important precursors for more complex molecules with bio-utilities . For example, N-(tetrahydroquinolin-1-yl) amide compounds can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-7-5-15(14-19(18)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOGVKKFNINTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)


![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)


![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)